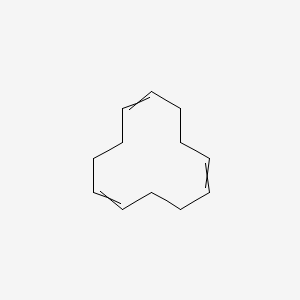

Cyclododeca-1,5,9-triene

Vue d'ensemble

Description

Méthodes De Préparation

Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst . The reaction conditions involve the use of ethylaluminum sesquichloride and titanium tetrachloride, which facilitate the selective trimerization of butadiene to produce this compound in good yield . Industrial production of this compound has been ongoing since 1965, with significant production capacities established in Germany and the United States .

Analyse Des Réactions Chimiques

Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Cyclododeca-1,5,9-triene has several scientific research applications:

Mécanisme D'action

The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Cyclododeca-1,5,9-triene is unique among cyclic trienes due to its specific molecular structure and reactivity. Similar compounds include:

Cyclododecatriene Isomers: There are four isomers of 1,5,9-cyclododecatriene, including the trans, trans, cis-isomer, which is a precursor in the production of nylon-12.

Cyclododecane: This compound is produced through the hydrogenation of this compound and is used in the production of dodecanedioic acid.

Cyclododecanone: Formed through the oxidation of this compound, it is a key intermediate in the production of polyamide-12.

This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.

Activité Biologique

Cyclododeca-1,5,9-triene (CDT) is a cyclic hydrocarbon with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, interactions, and potential uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes three double bonds within a twelve-membered carbon ring. Its molecular formula is with a molecular weight of approximately 162.27 g/mol . The compound exhibits interesting reactivity patterns due to the presence of these double bonds, which play a crucial role in its biological interactions.

1. Toxicological Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study involving rats assessed the acute toxicity of CDT at doses of 0, 100, 300, and 1000 mg/kg/day. The results highlighted a dose-dependent increase in toxicity, with significant adverse effects observed at higher doses .

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | No observable effects |

| 100 | Mild irritation |

| 300 | Moderate toxicity |

| 1000 | Severe toxicity and mortality |

2. Mutagenicity and Carcinogenicity

Studies have also explored the mutagenic potential of CDT. Research conducted under controlled conditions indicated that CDT could induce mutations in certain bacterial strains, suggesting a possible mutagenic effect . Furthermore, long-term exposure studies are warranted to evaluate its carcinogenic potential fully.

3. Environmental Impact

The environmental fate of CDT has been evaluated concerning its bioaccumulation and degradation properties. It was found that CDT can persist in the environment and may bioaccumulate in organisms, raising concerns about its ecological impact .

Interaction with Metal Complexes

This compound has been shown to interact with various metal complexes, particularly ruthenium-based compounds. These interactions can lead to the formation of stable complexes that exhibit enhanced catalytic properties for various chemical reactions . For example:

- Ruthenium Complexes : The interaction of CDT with Ru(CO) complexes resulted in several characterized species that demonstrate potential applications in catalysis .

Case Study 1: Catalytic Applications

In one notable study, this compound was used as a substrate in catalytic reactions involving nickel complexes. The results indicated that CDT could undergo oligomerization under specific conditions to yield valuable products such as linear conjugated dimers .

Case Study 2: Photochemical Reactions

Another investigation focused on the photochemical isomerization of CDT. The study revealed that both light and metal catalysts could promote cis-trans isomerization of the compound, leading to the formation of various products including 1,2,4-trivinylcyclohexane . This finding suggests potential applications in photochemistry and materials science.

Propriétés

Numéro CAS |

706-31-0 |

|---|---|

Formule moléculaire |

C12H18 |

Poids moléculaire |

162.27 g/mol |

Nom IUPAC |

(1Z,5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+ |

Clé InChI |

ZOLLIQAKMYWTBR-RYMQXAEESA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

SMILES isomérique |

C1/C=C/CC/C=C\CC/C=C/C1 |

SMILES canonique |

C1CC=CCCC=CCCC=C1 |

Point d'ébullition |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

Color/Form |

Colorless Liquid |

Densité |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

Point d'éclair |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

melting_point |

-0.4 °F (USCG, 1999) -17 °C |

Description physique |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

Synonymes |

(1Z,5E,9E)-Cyclododecatriene; (E,E,Z)-1,5,9-Cyclododecatriene; (Z,E,E)-1,5,9-Cyclododecatriene; 1-cis-5-trans-9-trans-Cyclododecatriene; cis,trans,trans-1,5,9-Cyclododecatriene |

Pression de vapeur |

0.08 [mmHg] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.